1-(3-Phenoxyphenyl)piperidine

P2X3 antagonist purinergic signaling pain research

1-(3-Phenoxyphenyl)piperidine (CAS 1135032-28-8) is an N-aryl piperidine derivative belonging to the phenoxyphenylpiperidine class, characterized by a piperidine ring N-substituted at the meta-position of a diphenyl ether scaffold (molecular formula C₁₇H₁₉NO, exact mass 253.1467 g/mol). This compound falls within the broader phenoxyphenylpiperidine family claimed in US Patent 4,198,417 for analgesic, antidepressant, and anticonvulsant utilities, though the patent predominantly exemplifies 2- and 4-substituted isomers rather than the N-aryl 3-substituted regioisomer.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 1135032-28-8
Cat. No. B15066188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenoxyphenyl)piperidine
CAS1135032-28-8
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-3-9-16(10-4-1)19-17-11-7-8-15(14-17)18-12-5-2-6-13-18/h1,3-4,7-11,14H,2,5-6,12-13H2
InChIKeyVLFRJXNNHHVMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenoxyphenyl)piperidine (CAS 1135032-28-8): Structural Classification and Core Identity for Research Procurement


1-(3-Phenoxyphenyl)piperidine (CAS 1135032-28-8) is an N-aryl piperidine derivative belonging to the phenoxyphenylpiperidine class, characterized by a piperidine ring N-substituted at the meta-position of a diphenyl ether scaffold (molecular formula C₁₇H₁₉NO, exact mass 253.1467 g/mol) . This compound falls within the broader phenoxyphenylpiperidine family claimed in US Patent 4,198,417 for analgesic, antidepressant, and anticonvulsant utilities, though the patent predominantly exemplifies 2- and 4-substituted isomers rather than the N-aryl 3-substituted regioisomer [1]. Commercially, the compound is available through custom synthesis suppliers at typical research purities of 95% . The meta-phenoxy N-aryl piperidine architecture distinguishes it from more common C-aryl piperidine isomers and positions it as a structurally differentiated scaffold for probing P2X purinergic and other receptor systems.

Why 1-(3-Phenoxyphenyl)piperidine Cannot Be Trivially Replaced by Generic Phenoxyphenylpiperidine Isomers


Simple substitution of 1-(3-Phenoxyphenyl)piperidine with positional isomers such as 2-(3-phenoxyphenyl)piperidine (CAS 383128-76-5), 4-(4-phenoxyphenyl)piperidine (CAS 181207-55-6), or 2-(2-phenoxyphenyl)piperidine (CAS 383128-68-5) risks fundamental alteration of pharmacophoric geometry because the N-aryl linkage in the target compound constrains the piperidine nitrogen orientation differently than C-aryl attachments, directly affecting lone-pair availability for hydrogen bonding, ionic interactions with receptor acidic residues, and the spatial trajectory of the phenoxy tail into hydrophobic sub-pockets . The patent literature on phenoxyphenylpiperidines explicitly demonstrates that substitution position (2- vs. 3- vs. 4-) around the central phenyl ring is a critical determinant of biological activity, with different regioisomers exhibiting distinct analgesic, antidepressant, and anticonvulsant profiles that are not interchangeable [1]. Furthermore, the target compound has been specifically evaluated in P2X purinoceptor 3 (P2X3) antagonist screening, and any generic replacement lacking equivalent target engagement data would introduce an unquantified risk of divergent binding outcomes [2]. The quantitative evidence in Section 3 substantiates these substitution risks.

Quantitative Differentiation Evidence: 1-(3-Phenoxyphenyl)piperidine vs. Close Analogs and In-Class Candidates


P2X3 Receptor Antagonist Activity: 1-(3-Phenoxyphenyl)piperidine Demonstrates Measurable Antagonism at 80 nM EC₅₀ vs. Structural Analogs Lacking Reported P2X3 Data

1-(3-Phenoxyphenyl)piperidine was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes at a test concentration of 10 µM, yielding an EC₅₀ of 80 nM [1]. In contrast, the positional isomer 2-(3-phenoxyphenyl)piperidine (CAS 383128-76-5) and the 4-substituted analog 4-(4-phenoxyphenyl)piperidine (CAS 181207-55-6) have no publicly reported P2X3 activity data in BindingDB, ChEMBL, or the primary literature [2]. The well-characterized P2X3 antagonist A-317491 (CAS 475205-49-3), which contains a 3-phenoxyphenylmethyl carbamoyl substructure, exhibits Kᵢ values of 22–92 nM in calcium influx assays, placing 1-(3-Phenoxyphenyl)piperidine in a comparable in vitro potency band but with a substantially simpler scaffold (MW 253.3 vs. 565.6 for A-317491) . This positions the target compound as a fragment-like or minimalist P2X3 antagonist candidate, offering advantages in ligand efficiency metrics for hit-to-lead optimization programs.

P2X3 antagonist purinergic signaling pain research

Regioisomeric Differentiation: N-Aryl (1-Position) vs. C-Aryl (2- and 4-Position) Piperidine Connectivity Dictates Pharmacophoric Geometry

The target compound features the piperidine ring attached via its nitrogen atom to the 1-position of the 3-phenoxyphenyl moiety (N-aryl linkage). The closest commercially available analogs—2-(3-phenoxyphenyl)piperidine (CAS 383128-76-5), 2-(2-phenoxyphenyl)piperidine (CAS 383128-68-5), and 4-(4-phenoxyphenyl)piperidine (CAS 181207-55-6)—all employ C-aryl connectivity, where the piperidine ring is attached via a carbon atom at positions 2 or 4 of the piperidine ring . This connectivity difference generates a fundamentally distinct nitrogen presentation: the N-aryl aniline-type nitrogen in the target compound has altered basicity (calculated pKₐ ~4.5–5.5 for N-aryl piperidine vs. ~10–11 for N-alkyl piperidine) and restricted conformational freedom compared to the freely rotating basic amine in C-aryl isomers . The protonation state at physiological pH directly impacts membrane permeability, receptor binding electrostatics, and salt-form selection for formulation. The N-aryl architecture also eliminates the stereocenter present in 2-(3-phenoxyphenyl)piperidine (CAS 383128-76-5), avoiding racemization complications during synthesis, storage, and biological testing.

regioisomer comparison N-aryl piperidine structure-activity relationship

Patent-Defined Therapeutic Class Membership: Analgesic and Anticonvulsant Phenoxyphenylpiperidine Family with 3-Substitution Differentiation

US Patent 4,198,417 broadly claims phenoxyphenylpiperidines as analgesics, antidepressants, and anticonvulsants, with exemplified compounds predominantly featuring 2-phenoxyphenyl substitution and piperidine ring substitution at the 4-position (e.g., 4-cyano-1-methyl-4-(2-phenoxyphenyl)piperidine and various 4-acyl-4-(2-phenoxyphenyl)piperidines) [1]. The target compound 1-(3-Phenoxyphenyl)piperidine represents a structurally distinct sub-class: (a) the 3-phenoxy substitution pattern rather than the patent's dominant 2-phenoxy pattern, and (b) N-aryl piperidine rather than the patent's C-aryl substitution at piperidine position 4 [2]. This dual differentiation—meta-phenoxy orientation plus N-aryl connectivity—places the compound outside the exemplified chemical space of the foundational phenoxyphenylpiperidine patent while still falling within the broader genus claims, offering potential freedom-to-operate advantages in composition-of-matter and a differentiated intellectual property position for lead optimization programs [3]. No analgesic ED₅₀ or anticonvulsant ED₅₀ values are publicly available for this specific compound, and such data must be generated prospectively.

phenoxyphenylpiperidine patent analgesic scaffold anticonvulsant compound

Computed Physicochemical Profile and Rotatable Bond Count: Differentiation from Constrained P2X3 Antagonist Scaffolds

The computed physicochemical properties of 1-(3-Phenoxyphenyl)piperidine include an exact mass of 253.1467 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors (the diaryl ether oxygen and the piperidine nitrogen), and four rotatable bonds . Comparison with the clinically investigated P2X3 antagonist AF-353 (CAS 865305-30-2; pIC₅₀ = 8.06 for human P2X3, MW ~350–400 Da range) and the prototypical antagonist A-317491 (MW 565.57, 8 rotatable bonds) reveals that the target compound occupies a distinct physicochemical space: substantially lower molecular weight, lower rotatable bond count, and absence of hydrogen bond donors . In fragment-based drug discovery and ligand efficiency analysis, these properties translate to higher ligand efficiency indices (LE ≈ 0.35–0.40 kcal/mol per heavy atom for an 80 nM compound with 19 heavy atoms, versus LE ≈ 0.25–0.30 for A-317491), making 1-(3-Phenoxyphenyl)piperidine a more efficient starting point for property-guided optimization toward Lipinski-compliant leads .

physicochemical properties rotatable bonds ligand efficiency metrics

High-Confidence Research and Industrial Application Scenarios for 1-(3-Phenoxyphenyl)piperidine Based on Verified Quantitative Evidence


Fragment-Based and Ligand-Efficiency-Driven P2X3 Antagonist Lead Discovery

With a confirmed P2X3 antagonist EC₅₀ of 80 nM [1] and a ligand efficiency of approximately 0.35–0.40 kcal/mol per heavy atom (derived from 19 heavy atoms and 80 nM potency) [2], 1-(3-Phenoxyphenyl)piperidine is well-suited as a validated starting fragment for P2X3 antagonist optimization. Its MW of 253.3 g/mol provides ample property space for vector elaboration toward selective, orally bioavailable candidates, in contrast to starting from A-317491 (MW 565.6) where further MW addition would breach typical lead-like property thresholds [3]. Procurement at 95% purity from custom synthesis suppliers supports initial SAR library construction.

Negative Control or Tool Compound for N-Aryl Piperidine Pharmacophore Validation in Phenoxyphenylpiperidine SAR Studies

The N-aryl piperidine connectivity of 1-(3-Phenoxyphenyl)piperidine [1] provides a structurally orthogonal control for laboratories studying C-aryl phenoxyphenylpiperidine analogs (e.g., 2-(3-phenoxyphenyl)piperidine or 4-(4-phenoxyphenyl)piperidine). In receptor binding or functional assays, pairing the N-aryl target compound with C-aryl analogs can deconvolute whether observed pharmacology is driven by the piperidine nitrogen basicity/orientation or by the phenoxyphenyl hydrophobic footprint. This application is supported by the patent-documented sensitivity of phenoxyphenylpiperidine pharmacology to substitution pattern [2].

Intellectual Property Differentiating Scaffold for Phenoxyphenylpiperidine-Based Analgesic Programs

The dual structural departure of 1-(3-Phenoxyphenyl)piperidine—meta-phenoxy substitution (3-position) combined with N-aryl piperidine attachment—from the predominantly 2-phenoxy/C-4-substituted piperidine compounds exemplified in US Patent 4,198,417 [1] provides a composition-of-matter differentiation opportunity. Research organizations pursuing analgesic or anticonvulsant phenoxyphenylpiperidine derivatives can use this compound as a novel scaffold template for generating proprietary chemical series with reduced risk of overlapping existing patent estates. Prospective in vivo analgesic ED₅₀ determination would be required to validate efficacy relative to patent-exemplified 4-cyano-1-methyl-4-(2-phenoxyphenyl)piperidine.

P2X3 Receptor Tool Compound for Pain and Sensory Neurobiology Research

The P2X3 receptor is a validated target for inflammatory and neuropathic pain, with antagonists such as A-317491 demonstrating efficacy in preclinical pain models [1]. The target compound's confirmed 80 nM EC₅₀ against rat P2X3 [2] positions it as a structurally minimalist tool for probing P2X3 pharmacology in recombinant systems. Its smaller size and distinct chemotype relative to A-317491 and AF-353 offer a complementary pharmacological profile for target engagement studies, particularly where scaffold-dependent off-target effects need to be controlled for [3].

Quote Request

Request a Quote for 1-(3-Phenoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.